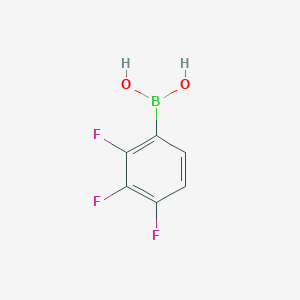

Acide 2,3,4-trifluorophénylboronique

Vue d'ensemble

Description

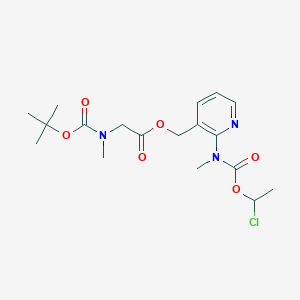

2,3,4-Trifluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BF3O2 and its molecular weight is 175.9 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3,4-Trifluorophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4-Trifluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trifluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

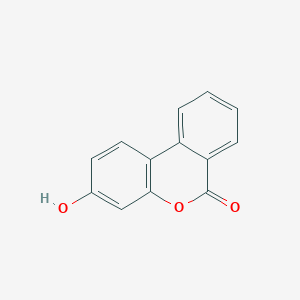

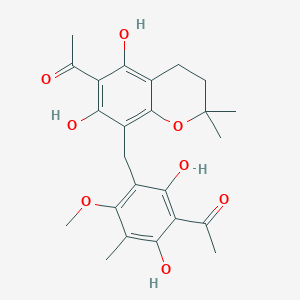

Synthèse de dérivés de benzopyranone

L'acide 2,3,4-trifluorophénylboronique peut être utilisé dans la synthèse de dérivés de benzopyranone . Ces dérivés sont connus pour être des modulateurs du récepteur GABAA , ce qui signifie qu'ils peuvent influencer l'activité des récepteurs GABAA dans le cerveau. Cela a des implications potentielles dans le traitement des troubles neurologiques.

Préparation d'oléfines polysubstituées et de diènes conjugués

Ce composé est également impliqué dans la synthèse d'oléfines polysubstituées et de diènes conjugués . Ces types de composés ont une large gamme d'applications en chimie organique et en science des matériaux.

Réactions de couplage croisé de Suzuki

L'this compound est un réactif dans les réactions de couplage croisé de Suzuki . Il s'agit d'un type de réaction chimique où deux composés organiques sont liés ensemble à l'aide d'un catalyseur métallique. C'est un outil puissant dans la synthèse de composés organiques complexes.

Préparation de poly(éther-amide)s aromatiques fluorés

Une autre application de l'this compound est dans la préparation de poly(éther-amide)s aromatiques fluorés . Ce sont un type de polymère avec des applications potentielles dans diverses industries en raison de leurs propriétés uniques.

Préparation d'esters de catéchol de phénylboronique

Ce composé peut être utilisé dans la préparation d'esters de catéchol de phénylboronique . Ces esters sont utiles dans diverses réactions chimiques et ont des applications potentielles dans les produits pharmaceutiques.

Détermination de l'acidité de Lewis

L'this compound peut être utilisé dans la détermination de l'acidité de Lewis . C'est une mesure de la capacité d'une substance à accepter une paire d'électrons, ce qui est un concept fondamental en chimie.

Safety and Hazards

2,3,4-Trifluorophenylboronic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mécanisme D'action

Target of Action

2,3,4-Trifluorophenylboronic Acid is primarily used as a reactant in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. The specific targets can vary depending on the reaction, but they often include various organic compounds that can undergo cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds. In this reaction, 2,3,4-Trifluorophenylboronic Acid acts as a boron reagent, which reacts with a halide or pseudohalide partner in the presence of a base and a palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by 2,3,4-Trifluorophenylboronic Acid. This reaction is widely used in organic chemistry for the synthesis of various biologically active compounds . The downstream effects of this pathway can vary greatly depending on the specific compounds being synthesized.

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .

Result of Action

The molecular and cellular effects of 2,3,4-Trifluorophenylboronic Acid’s action are largely dependent on the specific reactions it is used in. As a reactant in the Suzuki-Miyaura cross-coupling reaction, it can contribute to the synthesis of a wide range of organic compounds . These compounds can have various effects depending on their structure and function.

Action Environment

The action, efficacy, and stability of 2,3,4-Trifluorophenylboronic Acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst, and the reaction efficiency can be affected by the choice of these components . Additionally, the reaction is typically performed under controlled temperature conditions .

Analyse Biochimique

Biochemical Properties

They are often used as reactants in the preparation of arylated carbonyl compounds via conjugate addition reactions .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 2,3,4-Trifluorophenylboronic acid in laboratory settings. It is known that the compound has a melting point of 229-235 °C .

Propriétés

IUPAC Name |

(2,3,4-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGIPVVEERQWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382556 | |

| Record name | 2,3,4-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226396-32-3 | |

| Record name | 2,3,4-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

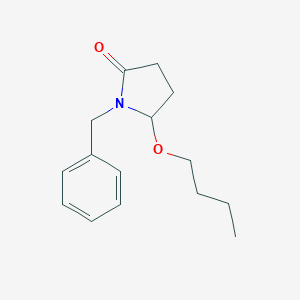

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)